molecular formula C10H14N2O4S B14816649 N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14816649
M. Wt: 258.30 g/mol
InChI Key: OLRFECHZCXUSJZ-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

N-(5-cyclopropyloxy-4-methoxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O4S/c1-15-10-8(12-17(2,13)14)5-11-6-9(10)16-7-3-4-7/h5-7,12H,3-4H2,1-2H3

InChI Key

OLRFECHZCXUSJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route involves the reaction of 5-cyclopropoxy-4-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and resulting chemical properties.

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